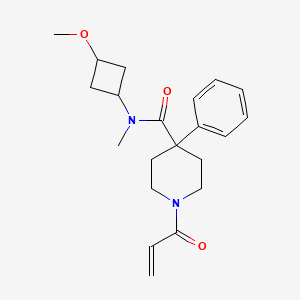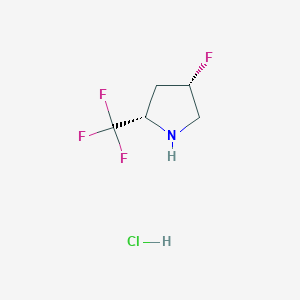
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactivity and Antibacterial/Antifungal Applications
- A study by Yu et al. (2022) synthesized thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties. These compounds exhibited notable antibacterial and antifungal activities. One of the compounds showed better antifungal activity against Botrytis cinerea than carbendazim.
- Another study by Kolisnyk et al. (2015) focused on the synthesis and antimicrobial activity of N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. They reported that these compounds had higher activity against Proteus vulgaris and Pseudomonas aeruginosa compared to reference drugs.
Anticancer Research
- Research by Tiwari et al. (2017) involved synthesizing compounds containing thiadiazole scaffold and benzamide groups, known for their biological properties. The study evaluated these compounds' in vitro anticancer activity against various human cancer cell lines, with several compounds showing promising results.
Anticonvulsant Properties
- In a study by Archana et al. (2002), a series of compounds, including thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, were synthesized and evaluated for their anticonvulsant activities, with some showing promising results compared to standard drugs like phenytoin sodium.
Antibacterial and Antifungal Agents
- A study by Desai et al. (2011) synthesized a series of compounds with potential antibacterial and antifungal activities against various strains, including Escherichia coli and Candida albicans.
Potential Use in Treating HIV
- Monteagudo et al. (2007) utilized 19F-NMR spectroscopy to study the metabolism and disposition of HIV integrase inhibitors, including compounds related to the specified chemical structure (Monteagudo et al., 2007).
Development of New Anticancer Agents
- Abu-Hashem and Al-Hussain (2022) designed and synthesized a new series of isatin derivatives, including structures similar to the specified compound, to enhance cytotoxic activity against various cancer cell lines (Abu‐Hashem & Al-Hussain, 2022).
Novel Antibacterial Agents
- Palkar et al. (2017) reported the synthesis and evaluation of novel compounds, including benzothiazole derivatives, for antibacterial activity, which showed promising results against various bacterial strains (Palkar et al., 2017).
properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-3-4-12-14(23-19-17-12)15(22)16-10-5-6-11-9(7-10)8-13(21)20(2)18-11/h8,10H,3-7H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITUISVZDKQUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

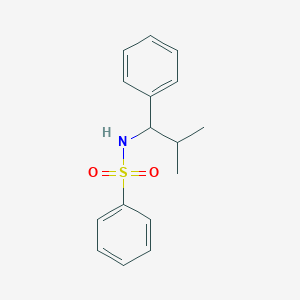
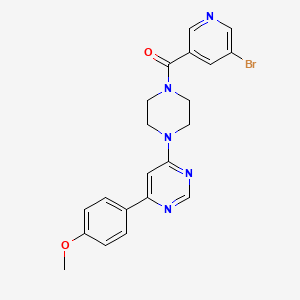
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631707.png)
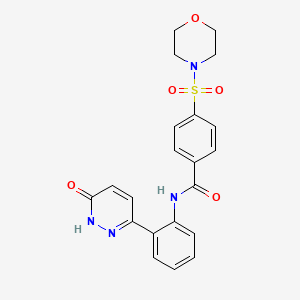
![Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2631716.png)
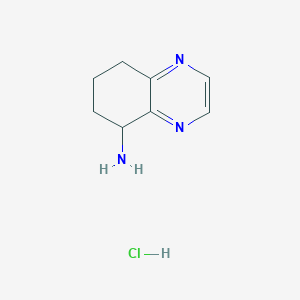
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2631718.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631719.png)
![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzonitrile](/img/structure/B2631720.png)
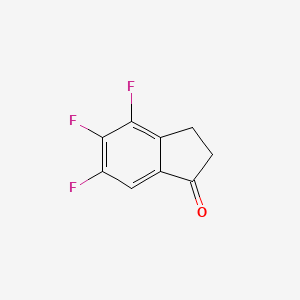
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631724.png)
